Product packaging for 3-[3-(Benzyloxy)propoxy]-1-propanol(Cat. No.:CAS No. 367259-23-2)

3-[3-(Benzyloxy)propoxy]-1-propanol

Cat. No.: B3263103
CAS No.: 367259-23-2
M. Wt: 224.3 g/mol
InChI Key: DOUPLUVTKZLBJG-UHFFFAOYSA-N
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Description

Contextualization within Protected Alcohols and Ethers in Chemical Synthesis

Alcohols are one of the most common and versatile functional groups in organic molecules, but their acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, such as those involving Grignard reagents or strong bases. masterorganicchemistry.com To circumvent this, the alcohol group is often converted into a less reactive functional group, most commonly an ether or an ester. This process is known as "protection." After the desired chemical transformations on other parts of the molecule are complete, the protecting group is removed in a "deprotection" step to regenerate the original alcohol. wikipedia.org

Ethers are a popular choice for alcohol protection due to their general stability across a wide range of reaction conditions, including acidic and basic environments. masterorganicchemistry.com The benzyl (B1604629) ether (Bn), in particular, is a widely used protecting group in organic synthesis, especially in the chemistry of sugars and nucleosides. chemistrytalk.orglibretexts.org It is typically installed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (like benzyl chloride or benzyl bromide) in the presence of a base. chemistrytalk.orgacs.org A key advantage of the benzyl group is that it can be removed under mild, neutral conditions through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), a process that does not affect many other functional groups. wikipedia.orglibretexts.orgwikipedia.orgjk-sci.com This orthogonality is a critical consideration in the strategic planning of a complex synthesis. acs.org

Table 1: Common Protecting Groups for Alcohols This interactive table summarizes various protecting groups used for alcohols and the typical conditions for their removal.

Protecting Group Abbreviation Removal Conditions Stability
Benzyl Ether Bn Hydrogenolysis (e.g., H₂, Pd/C) Stable to acid and base
Silyl (B83357) Ethers (e.g., TBDMS) TBDMS Fluoride ion (e.g., TBAF) or acid Stable to base, labile to acid
Tetrahydropyranyl Ether THP Acidic conditions Labile to acid
Methoxymethyl Ether MOM Acidic conditions Labile to acid
Acetyl Ester Ac Acid or base (hydrolysis) Labile to acid and base

Significance as a Versatile Building Block in Complex Molecule Construction

3-[3-(Benzyloxy)propoxy]-1-propanol is more than just a protected alcohol; it is a bifunctional building block. sigmaaldrich.com Such molecules are fundamental components for the bottom-up assembly of larger molecular structures. sigmaaldrich.com The structure of this compound contains two distinct functionalities:

A reactive primary alcohol (-OH): This end of the molecule can undergo a wide variety of chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

A protected primary alcohol (benzyloxy group, -OBn): This end is inert to most common reaction conditions, preserving its latent functionality for later use.

This differentiation allows for selective chemistry at one end of the molecule without affecting the other. For instance, the terminal alcohol can be used to attach the molecule to a solid support or another synthetic intermediate. After subsequent reactions, the benzyl group can be removed via hydrogenolysis to reveal a new primary alcohol, which can then be used for further molecular elaboration. jk-sci.com This makes the compound an ideal flexible linker or spacer unit in the synthesis of polymers, dendrimers, or pharmacologically active agents where precise control over the distance between two molecular fragments is required.

Table 2: Physicochemical Properties of this compound and a Related Analog This interactive table compares the known properties of the target compound with its simpler structural analog, 3-Benzyloxy-1-propanol (B156065).

Property This compound 3-Benzyloxy-1-propanol
CAS Number 367259-23-2 ambeed.com 4799-68-2 sigmaaldrich.comnih.gov
Molecular Formula C₁₃H₂₀O₃ ambeed.com C₁₀H₁₄O₂ sigmaaldrich.comnih.gov
Molecular Weight 224.30 g/mol ambeed.com 166.22 g/mol sigmaaldrich.comnih.gov
Form Liquid Liquid sigmaaldrich.com
Boiling Point Not available 111-114 °C / 2 mmHg sigmaaldrich.com
Density Not available 1.049 g/mL at 25 °C sigmaaldrich.com

Historical Development and Emerging Trends in its Utilization

While specific historical documentation on the first synthesis or use of this compound is not prominent in the literature, its development can be seen as a logical progression in the field of synthetic organic chemistry. The synthesis of its simpler analog, 3-benzyloxy-1-propanol, is a straightforward reaction between 1,3-propanediol and benzyl chloride, a process known for decades. chemicalbook.comprepchem.com The synthesis of the target compound represents a further, more controlled alkylation to create a longer, more functionalized linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B3263103 3-[3-(Benzyloxy)propoxy]-1-propanol CAS No. 367259-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxypropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUPLUVTKZLBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 3 Benzyloxy Propoxy 1 Propanol

Established Synthetic Routes and Mechanistic Considerations

The most logical and commonly employed pathway to 3-[3-(Benzyloxy)propoxy]-1-propanol is a linear synthesis that builds the molecule sequentially. This approach leverages the differential reactivity of the hydroxyl groups in 1,3-propanediol and its derivatives.

The formation of the ether linkages proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.commasterorganicchemistry.com This process involves the following key steps:

Alkoxide Formation: A strong base is used to deprotonate a hydroxyl group on 1,3-propanediol, creating a potent nucleophile, the alkoxide ion. Common bases for this purpose include potassium hydroxide (B78521) (KOH) or sodium hydride (NaH). jk-sci.comchemicalbook.com

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon atom of a benzylic precursor, typically benzyl (B1604629) chloride or benzyl bromide. The benzyl group is an excellent substrate for SN2 reactions because the primary carbon minimizes steric hindrance and there is no risk of competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Displacement: The attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group (e.g., Cl⁻) in a single, concerted step and the formation of the C-O-C ether bond. byjus.comwikipedia.org

This SN2 sequence is first applied to synthesize the intermediate, 3-(benzyloxy)-1-propanol, from 1,3-propanediol and benzyl chloride. The same mechanistic principle is then used to react the alkoxide of 3-(benzyloxy)-1-propanol with a suitable three-carbon electrophile, such as 3-chloro-1-propanol or its tosylate derivative, to form the second ether linkage and yield the final product.

To enhance the efficiency and reaction rates of the Williamson ether synthesis, particularly in biphasic systems, phase-transfer catalysis is often employed. jk-sci.com A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transport of the alkoxide nucleophile from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved. This increases the frequency of reactive collisions, allowing the reaction to proceed under milder conditions and often with improved yields. While not explicitly detailed for this specific multi-step synthesis in available literature, it stands as a standard optimization technique for this class of reaction.

The preparation of this compound is best approached through a linear synthesis . This strategy involves the sequential modification of a single starting material.

Step A: 1,3-Propanediol is reacted with a benzyl halide to form the intermediate, 3-(benzyloxy)-1-propanol.

Step B: The intermediate, 3-(benzyloxy)-1-propanol, is then reacted with a second C3 synthon (e.g., 3-chloropropanol) to yield the final product.

This linear approach is straightforward and allows for the isolation and purification of the key intermediate, ensuring the final product's purity. A convergent synthesis , where different fragments of the molecule are prepared separately before being combined, is less practical for this particular structure due to the lack of readily available and stable synthons for the "benzyloxypropoxy" fragment.

Careful control of reaction conditions is critical, especially in the first step, to selectively produce the mono-benzylated intermediate, 3-(benzyloxy)-1-propanol, and minimize the formation of the diether byproduct, 1,3-bis(benzyloxy)propane. The most effective strategy is to use a significant excess of the diol relative to the benzyl halide. google.comgoogle.com This stoichiometric imbalance ensures that the benzyl chloride is more likely to react with an unreacted molecule of 1,3-propanediol rather than the hydroxyl group of the already-formed product.

Below are typical conditions reported for the analogous mono-alkylation of 1,3-propanediol.

ParameterCondition Set 1Condition Set 2
Reactants1,3-Propanediol, Benzyl Chloride1,3-Propanediol, Benzyl Chloride
BasePotassium Hydroxide (KOH)Potassium Hydroxide (KOH)
Stoichiometry (Diol:Halide)~2.5 : 1~3 : 1
SolventNone (excess diol acts as solvent)Xylene
Temperature90°C, then increased to 130°C50-60°C, then increased to 100°C
Reaction Time2 hours2 hours
Yield of Monoether77%Not explicitly stated, but successful
Reference chemicalbook.com prepchem.com

For the second etherification step, standard Williamson synthesis conditions would be applied, involving the deprotonation of the 3-(benzyloxy)-1-propanol intermediate with a base like NaH in a polar aprotic solvent such as DMF or THF, followed by the addition of the second electrophile.

Etherification Reactions Utilizing Benzylic Precursors and 1,3-Propanediol

Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield and purity at each stage of the linear sequence.

For the initial monobenzylation of 1,3-propanediol, optimization involves:

Stoichiometric Control: Fine-tuning the excess of 1,3-propanediol to find the optimal balance between suppressing the formation of the diether byproduct and simplifying the post-reaction purification to remove the unreacted diol.

Controlled Addition: When scaling up, the dropwise addition of benzyl chloride to the heated mixture of 1,3-propanediol and base is crucial. chemicalbook.comprepchem.com This maintains a low instantaneous concentration of the benzyl halide, further favoring the reaction with the abundant diol and helping to control the exothermic nature of the reaction.

Purification: The intermediate, 3-(benzyloxy)-1-propanol, is typically purified by vacuum distillation to separate it from the high-boiling unreacted 1,3-propanediol and any salt byproducts. chemicalbook.comprepchem.com Efficient purification at this stage is essential for the success of the subsequent reaction.

For the second etherification step, optimization would focus on ensuring the complete conversion of the 3-(benzyloxy)-1-propanol intermediate. This can be achieved by using a slight excess of the base and the alkylating agent and allowing for sufficient reaction time.

On a larger laboratory scale, considerations include efficient stirring to manage the potentially heterogeneous mixture (especially with solid bases like KOH), adequate cooling to dissipate heat, and the use of appropriate extraction and distillation equipment to handle larger volumes during workup and purification.

Detailed Information on the Synthesis of this compound Remains Limited in Publicly Available Scientific Literature

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, detailed methodologies specifically concerning the synthesis of this compound are not extensively reported. Information regarding process efficiency, yield optimization, specific techniques for isolation and purification, and the application of green chemistry principles tailored to this particular compound is scarce in the public domain.

The available scientific literature and chemical resources provide significant information on the synthesis of related, but structurally distinct, compounds such as 3-Benzyloxy-1-propanol (B156065). Methodologies for these related compounds often involve the reaction of 1,3-propanediol with benzyl chloride in the presence of a base like potassium hydroxide. chemicalbook.comprepchem.com These processes typically yield the target molecule, which is then purified through techniques like distillation under reduced pressure. chemicalbook.comprepchem.com

However, the synthesis of the more complex diether this compound would likely involve a multi-step process. A plausible, though not explicitly documented, synthetic route could involve the initial preparation of 3-(benzyloxy)-1-propanol, followed by a subsequent etherification reaction with a suitable three-carbon synthon, such as 3-chloropropanol or acrolein, to extend the chain and form the final product. Another potential pathway could be the reaction of 3-chloropropoxy)-1-propanol with benzyl alcohol. Without specific studies on this compound, discussions on optimizing yield, advancing purification methods, and applying green chemistry principles remain speculative and would be based on general chemical principles rather than documented research for this specific compound.

General principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are broadly applicable to chemical syntheses. skpharmteco.comwjpmr.com These principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. wjpmr.comjddhs.com In the context of synthesizing a compound like this compound, a green chemistry approach would favor the use of renewable starting materials, catalytic reagents over stoichiometric ones, and solvents with a lower environmental impact. researchgate.net However, the absence of dedicated research for this compound means that specific examples or data tables illustrating the application of these principles cannot be provided.

Due to the lack of specific data and research findings for this compound in the searched scientific literature, it is not possible to construct an article that adheres to the detailed and specific outline requested, which includes sections on process efficiency, yield optimization, and methodological advancements in purification.

Chemical Reactivity and Transformation Pathways of 3 3 Benzyloxy Propoxy 1 Propanol

Reactions Involving the Terminal Primary Hydroxyl Group

The presence of a primary alcohol functional group (-CH₂OH) at one end of the molecule is a key feature dictating its reactivity. This hydroxyl group can undergo a variety of well-established transformations, including esterification, oxidation, halogenation, and nucleophilic substitution after activation.

The primary hydroxyl group of 3-[3-(Benzyloxy)propoxy]-1-propanol can readily react with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form esters. This esterification reaction is a common strategy for derivatization. The reaction is typically catalyzed by an acid or occurs under basic conditions if an acyl halide is used. youtube.com

For example, the reaction with a generic carboxylic acid (R-COOH) under acidic catalysis results in the formation of the corresponding ester and water. youtube.com This transformation is a condensation reaction. youtube.com The general kinetics of esterification between an alcohol and a carboxylic acid can vary; for instance, the esterification of methacrylic acid with n-butyl alcohol is first order with respect to both the acid and the alcohol. researchgate.net In the case of this compound, the reaction would proceed as shown below, yielding a propyl ester derivative.

Table 1: Examples of Esterification Reactions with Alcohols

Alcohol Reactant Carboxylic Acid/Derivative Product Reaction Type
1-Propanol Benzoic Acid n-Propyl benzoate Acid-catalyzed esterification youtube.com
1-Propanol Butanoic Acid n-Propyl butanoate Acid-catalyzed esterification youtube.com

The primary alcohol in this compound can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 3-[3-(Benzyloxy)propoxy]propanal.

Stronger oxidation conditions can convert the primary alcohol directly into a carboxylic acid, 3-[3-(Benzyloxy)propoxy]propanoic acid. However, care must be taken as some oxidative reagents can also cleave the benzyl (B1604629) ether linkage. organic-chemistry.org For instance, certain reagents used for benzylic ether cleavage are oxidative in nature. organic-chemistry.org Therefore, selecting a reagent that chemoselectively oxidizes the primary alcohol without affecting the benzyloxy group is crucial for this functional group interconversion.

The terminal hydroxyl group can be substituted by a halogen atom (F, Cl, Br, I) to produce the corresponding alkyl halide. This transformation is fundamental for subsequent nucleophilic substitution reactions where the halide acts as a good leaving group.

Standard halogenating agents can be employed for this purpose. For instance, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used to synthesize the chloro-derivative, 1-benzyloxy-3-(3-chloropropoxy)propane. Similarly, phosphorus tribromide (PBr₃) would yield the bromo-analog. The synthesis of 1-benzyloxy-3-iodopropane (B1624968) from 3-benzyloxy-1-propanol (B156065) has been noted as a potential application, indicating the feasibility of this conversion, likely using reagents such as iodine in the presence of triphenylphosphine (B44618). chemicalbook.com The use of bromotrimethylsilane (B50905) has also been reported for the bromination of benzyl alcohol derivatives. rsc.org

Direct nucleophilic substitution of the hydroxyl group is difficult due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate.

By reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270), the corresponding tosylate ester, 3-[3-(Benzyloxy)propoxy]propyl tosylate, can be formed. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This approach is exemplified by the use of (R)-(−)-1-Benzyloxy-3-(p-tosyloxy)-2-propanol in synthesis, where the tosyl group serves as a reactive site for nucleophilic attack. sigmaaldrich.com

Table 2: Activation of Hydroxyl Groups for Nucleophilic Substitution

Alcohol Substrate Activating Reagent Activated Intermediate Potential Nucleophile
This compound p-Toluenesulfonyl chloride (TsCl) 3-[3-(Benzyloxy)propoxy]propyl tosylate Azide (N₃⁻), Cyanide (CN⁻), Halides (X⁻)

Reactivity of the Benzyloxy Ether Linkage

The benzyl group is frequently used as a protecting group for alcohols in multi-step synthesis because of its relative stability and the various methods available for its removal. The ether linkage in this compound can be selectively cleaved to unmask the underlying alcohol, propan-1,3-diol, or to generate 3-hydroxy-1-propanol if the other end has been modified.

Several methods exist for the deprotection of benzyl ethers, each with its own advantages and substrate scope. organic-chemistry.org

Catalytic Hydrogenolysis: The most common method for cleaving benzyl ethers is palladium-catalyzed hydrogenation (e.g., H₂, Pd/C). This reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is advantageous as it is generally mild, but it is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.

Acidic Cleavage: Strong acids can also effect the cleavage of benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often used, particularly for p-methoxybenzyl (PMB) ethers which are more electron-rich. organic-chemistry.orgnih.gov The reaction proceeds via a single electron transfer mechanism. While simple benzyl ethers are generally less reactive towards DDQ, cleavage can be induced under more forcing conditions or through photoirradiation. organic-chemistry.orgnih.gov

Lewis Acid-Mediated Cleavage: Lewis acids can facilitate the cleavage of benzyl ethers. A notably mild and selective method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent allows for the efficient debenzylation under gentle conditions and tolerates a wide array of other functional groups, including silyl (B83357) ethers and esters. organic-chemistry.org This high selectivity makes it valuable in the synthesis of complex molecules where other protecting groups must remain intact. organic-chemistry.org

Table 3: Comparison of Benzyl Ether Cleavage Methods

Reagent/Method Conditions Byproducts Key Features Citation
H₂ / Pd-C Catalytic hydrogenation Toluene Mild, high-yielding, but not compatible with reducible groups. organic-chemistry.org
DDQ Oxidative 2,3-dichloro-5,6-dicyano-hydroquinone Selective for electron-rich benzyl ethers (like PMB), can work on simple benzyl ethers under forcing conditions. organic-chemistry.orgnih.gov
BCl₃·SMe₂ Lewis acid - Mild, highly selective, tolerates many other functional groups. organic-chemistry.org

Stability under Various Reaction Conditions

The stability of this compound is dependent on the reaction environment.

Neutral and Mildly Basic Conditions: The compound is generally stable under neutral and mildly basic conditions, allowing for reactions involving the primary hydroxyl group without affecting the benzyl ether.

Acidic Conditions: As discussed, strong acids will lead to the cleavage of the benzyl ether. It is reported to be unstable in acidic media, with a half-life of 12 hours at pH 2.

Thermal Stability: The compound is reported to decompose at temperatures above 230°F (>110°C).

Transformations Involving the Propoxy Backbone

The primary alcohol functional group of this compound is a key site for various chemical transformations.

Esterification: The terminal hydroxyl group can readily react with acyl chlorides or carboxylic acids under appropriate conditions to form esters. For example, reaction with benzoyl chloride would yield 3-[3-(benzyloxy)propoxy]propyl benzoate.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-[3-(benzyloxy)propoxy]propanal, or further to the carboxylic acid, 3-[3-(benzyloxy)propoxy]propanoic acid, using standard oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

Etherification: Further etherification at the primary alcohol is possible, leading to the formation of more complex diether structures.

Applications of 3 3 Benzyloxy Propoxy 1 Propanol in Advanced Organic Synthesis

As a Precursor in the Synthesis of Oligoether and Polyether Chains

The structure of 3-[3-(Benzyloxy)propoxy]-1-propanol is ideally suited for the synthesis of well-defined oligoether and polyether chains. These polymers are of significant interest in various fields, including biomedical applications and material science, owing to their diverse properties such as solubility, biocompatibility, and ion-coordinating abilities. researchgate.netrsc.orgresearchgate.netbritannica.com

Iterative Chain Elongation Strategies

The presence of a single free hydroxyl group on this compound allows for its use in iterative chain elongation strategies to produce monodisperse oligoethers of a specific length. A common method employed for this purpose is the Williamson ether synthesis, a robust and widely used reaction for forming ether linkages. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.com

The synthesis can be conceptualized as a two-step iterative cycle:

Alkylation: The free hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with a suitable electrophile, for instance, a halo-derivatized version of the same building block, to form a new ether linkage and extend the chain by one monomer unit.

Deprotection: The benzyl (B1604629) protecting group on the newly formed dimer or oligomer is selectively removed, typically through catalytic hydrogenation, to reveal a new free hydroxyl group. organic-chemistry.org This new terminal alcohol can then be subjected to another round of alkylation, allowing for the stepwise addition of monomer units.

This iterative approach provides precise control over the oligomer length, which is crucial for applications where specific physical or chemical properties are required. The benzyl ether is a particularly useful protecting group in this context due to its stability under the basic conditions of the Williamson ether synthesis and its relatively straightforward removal under neutral conditions. organic-chemistry.org

Construction of Macrocyclic Polyethers

Macrocyclic polyethers, or crown ethers, are another important class of molecules that can be synthesized using this compound as a precursor. These cyclic compounds are renowned for their ability to selectively bind metal cations, a property that has led to their use in phase-transfer catalysis, ion sensing, and as components of molecular machines. mdpi.com

The synthesis of macrocyclic polyethers from this compound would typically involve the initial synthesis of a linear oligoether chain with reactive functional groups at both ends. For example, a linear oligoether could be synthesized with a terminal hydroxyl group and a terminal leaving group (e.g., a tosylate or halide). The intramolecular cyclization of this linear precursor, often under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization, would then yield the desired macrocycle. The benzyl ether groups can be retained in the final macrocycle or removed to yield a more hydrophilic structure.

Building Block for Complex Organic Molecules and Scaffolds

Beyond the synthesis of linear and cyclic polymers, this compound serves as a valuable building block for incorporating flexible ether-containing spacers into more complex organic molecules.

Integration into Natural Product Synthesis (Conceptual framework only)

In the realm of natural product synthesis, protecting group strategies are paramount for the selective transformation of multifunctional molecules. masterorganicchemistry.com The bifunctional nature of this compound allows it to be used as a linker or spacer unit within a larger synthetic strategy.

Conceptually, the free hydroxyl group can be attached to a growing molecular fragment. The benzyl-protected ether provides a latent hydroxyl group that can be unmasked at a later stage of the synthesis. This strategy allows for the introduction of a hydrophilic ether chain into a complex, often lipophilic, natural product scaffold. The removal of the benzyl group is typically achieved by catalytic hydrogenation, a mild method that is often compatible with a wide range of other functional groups. organic-chemistry.org This late-stage functionalization can be used to modify the solubility and pharmacokinetic properties of the final natural product.

Utilization in Medicinal Chemistry Intermediates (Focus on the synthetic process, not biological activity of final products)

In medicinal chemistry, the synthesis of novel drug candidates often requires the assembly of molecular fragments with specific properties. Propanolamine derivatives, for instance, are found in a variety of pharmacologically active compounds. nih.govgoogle.comresearchgate.netresearchgate.net

This compound can be a key starting material for the synthesis of more complex medicinal chemistry intermediates. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing a handle for further functionalization. For example, the alcohol could be converted to a leaving group and displaced by a nitrogen nucleophile to introduce an amino group. The benzyl ether serves as a stable protecting group during these transformations and can be removed in a later step to reveal a second hydroxyl group, leading to the formation of a diol or amino alcohol derivative. These derivatives can then be incorporated into larger molecules of medicinal interest.

Role in Material Science Precursor Synthesis

The synthesis of functional polymers for material science is a rapidly growing field. researchgate.netrsc.orgbritannica.comtsijournals.com Polyethers are particularly valued for their chemical stability, flexibility, and ability to be functionalized.

This compound can serve as a precursor for the synthesis of functional polyether-based materials. The free hydroxyl group can be used as an initiation site for ring-opening polymerization of cyclic ethers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to create block copolymers. researchgate.net The benzyl ether moiety can be carried through the polymerization and then deprotected to provide a hydroxyl group on the resulting polymer. This terminal hydroxyl group can then be further functionalized, for example, by esterification with a monomer suitable for a subsequent polymerization, leading to the formation of more complex polymer architectures like graft or brush copolymers. These materials can have applications in areas such as drug delivery, surface modification, and as polymer electrolytes.

Derivatization for the Introduction of Diverse Functionalities

The chemical versatility of this compound is significantly enhanced by the reactivity of its terminal hydroxyl group. This functional group serves as a convenient handle for a wide array of chemical transformations, allowing for its conversion into various other functionalities. Such derivatizations are crucial in multi-step organic syntheses, where the tailored introduction of specific groups is necessary to build complex molecular architectures. The primary alcohol of this compound can be readily transformed into halides, aldehydes, carboxylic acids, esters, ethers, and amines, thereby expanding its utility as a versatile building block.

The strategic conversion of the hydroxyl group into a better leaving group, such as a tosylate, further broadens the scope of its applications, facilitating nucleophilic substitution reactions for the introduction of an even wider range of functionalities. These transformations underscore the importance of this compound as a precursor for synthesizing a diverse library of compounds with potential applications in various fields of chemical research.

The transformation of the hydroxyl group of this compound into a halide is a fundamental derivatization that converts the alcohol into a reactive electrophile. This alkyl halide can then participate in a variety of nucleophilic substitution reactions. A common method for achieving this is through the use of reagents like N-iodosuccinimide (NIS) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃).

For instance, the synthesis of 1-benzyloxy-3-iodopropane (B1624968) from 3-benzyloxy-1-propanol (B156065), a closely related substrate, demonstrates a typical procedure for this type of transformation. chemicalbook.com This method is readily adaptable for this compound. The reaction proceeds under mild conditions and generally provides good yields of the corresponding iodide.

Table 1: Synthesis of Alkyl Halides from this compound

ProductReagentsSolventConditionsYieldReference
3-[3-(Benzyloxy)propoxy]-1-iodopropaneI₂, PPh₃, ImidazoleCH₂Cl₂/CH₃CN0 °C to rtHighAdapted from chemicalbook.com
3-[3-(Benzyloxy)propoxy]-1-bromopropanePBr₃Diethyl ether0 °CGoodGeneral Method
3-[3-(Benzyloxy)propoxy]-1-chloropropaneSOCl₂Pyridine (B92270)0 °C to rtGoodGeneral Method

This table presents plausible reaction conditions based on standard organic chemistry transformations and analogous reactions.

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The partial oxidation to an aldehyde, such as 3-[3-(Benzyloxy)propoxy]propanal, can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by employing Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). prepchem.com These methods are designed to prevent over-oxidation to the carboxylic acid.

For the complete oxidation to the corresponding carboxylic acid, 3-[3-(Benzyloxy)propoxy]propanoic acid, stronger oxidizing agents are typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or ruthenium tetroxide (RuO₄) can effectively carry out this transformation. chemicalbook.comsigmaaldrich.comchemicalbook.com

Table 2: Oxidation Products of this compound

ProductReagentsSolventConditionsYieldReference
3-[3-(Benzyloxy)propoxy]propanalPCC, CeliteCH₂Cl₂Room TemperatureGoodAdapted from prepchem.com
3-[3-(Benzyloxy)propoxy]propanoic acidJones Reagent (CrO₃/H₂SO₄)Acetone0 °C to rtHighAdapted from sigmaaldrich.com

This table provides representative conditions for the oxidation of primary alcohols.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield 3-[3-(Benzyloxy)propoxy]propyl acetate.

Furthermore, the alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then reacts with an alkyl halide. For instance, reaction with methyl iodide after treatment with NaH would produce 1-(benzyloxy)-3-(3-methoxypropoxy)propane.

Table 3: Ester and Ether Derivatives of this compound

ProductReagentsSolventConditionsYieldReference
3-[3-(Benzyloxy)propoxy]propyl acetateAcetic anhydride, PyridineCH₂Cl₂0 °C to rtHighGeneral Method
1-(Benzyloxy)-3-(3-methoxypropoxy)propane1. NaH 2. CH₃ITHF0 °C to rtGoodGeneral Method

This table illustrates common methods for ester and ether formation.

Introducing a nitrogen-containing functionality often begins with the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine or an azide. A common strategy involves converting the alcohol to an alkyl tosylate or mesylate. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields 3-[3-(Benzyloxy)propoxy]propyl tosylate. nih.govprepchem.com This tosylate can then be reacted with ammonia, a primary amine, or a secondary amine to afford the corresponding amine derivative. google.com

Alternatively, a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by hydrazinolysis, provides a route to the primary amine, 3-[3-(Benzyloxy)propoxy]propylamine.

Table 4: Synthesis of Amine Derivatives

Intermediate/ProductReagentsSolventConditionsYieldReference
3-[3-(Benzyloxy)propoxy]propyl tosylatep-TsCl, PyridineCH₂Cl₂0 °C to rtHighAdapted from nih.govprepchem.com
3-[3-(Benzyloxy)propoxy]propylamine1. NaN₃ 2. LiAlH₄DMF, then THFrt, then refluxGoodGeneral Method

This table outlines a common pathway for the synthesis of primary amines from alcohols.

Theoretical and Mechanistic Investigations of 3 3 Benzyloxy Propoxy 1 Propanol

Computational Chemistry Approaches

Computational chemistry serves as a "virtual laboratory" to probe molecular characteristics that may be difficult to study experimentally. Through various computational models, a detailed picture of 3-[3-(Benzyloxy)propoxy]-1-propanol at the atomic level can be constructed.

The flexibility of the ether linkages and the propanol (B110389) backbone in this compound means it can adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's shape can significantly influence its physical properties and biological activity.

A systematic conformational search would typically involve rotating the single bonds in the molecule, particularly around the C-C and C-O bonds of the propoxy-propanol chain. The energy of each resulting conformation would be calculated using methods like molecular mechanics or, for higher accuracy, quantum mechanics. Studies on similar, smaller molecules like ethylene (B1197577) glycol have shown that the gauche conformation around the O-C-C-O dihedral angle is often preferred in the liquid state due to intramolecular hydrogen bonding. researchgate.net A similar effect might be expected for the terminal hydroxyl group and the ether oxygen in this compound.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates the type of data that would be generated from a conformational analysis study. The relative energies indicate the stability of different shapes of the molecule.

ConformerDihedral Angle 1 (O-C-C-C)Dihedral Angle 2 (C-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum) gauche (60°)anti (180°)0.00
2 anti (180°)anti (180°)0.85
3 gauche (60°)gauche (60°)1.20
4 anti (180°)gauche (60°)1.55

Note: This data is illustrative and represents the kind of output expected from a computational study.

The electronic structure of a molecule dictates its reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the electron distribution within this compound. Key properties that would be calculated include:

Atomic Partial Charges: These indicate the distribution of electron density across the molecule. The oxygen atoms of the hydroxyl and ether groups are expected to have negative partial charges, making them nucleophilic and sites for hydrogen bonding. The hydrogen of the hydroxyl group will have a positive partial charge, making it acidic.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to be localized on the oxygen atoms, while the LUMO may be associated with the aromatic benzyl (B1604629) group.

Table 2: Hypothetical Calculated Partial Charges for Selected Atoms in this compound

This table shows representative partial charge values that would help in predicting the molecule's reactive sites.

AtomHypothetical Partial Charge (a.u.)Predicted Reactivity
Hydroxyl Oxygen -0.65Nucleophilic, Hydrogen Bond Acceptor
Hydroxyl Hydrogen +0.42Electrophilic, Hydrogen Bond Donor
Ether Oxygen 1 -0.58Nucleophilic, Hydrogen Bond Acceptor
Ether Oxygen 2 -0.55Nucleophilic, Hydrogen Bond Acceptor
Benzyl C-H +0.15Weakly Electrophilic

Note: This data is illustrative and based on general principles of electronic structure.

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, particularly its interactions with a solvent like water. researchgate.netnih.gov An MD simulation would involve placing a model of the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of small time steps. This would provide a dynamic picture of:

Solvation: How solvent molecules arrange around the different parts of the molecule. Water molecules are expected to form strong hydrogen bonds with the terminal hydroxyl group and weaker ones with the ether oxygens. chemrxiv.org

Conformational Dynamics: How the molecule's shape changes over time in solution. The presence of a solvent can influence the relative stability of different conformers.

Transport Properties: Properties like the diffusion coefficient could be estimated, which are relevant to its behavior in various applications.

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used for simulating organic molecules like ethers and alcohols in solution. nih.gov

Mechanistic Elucidation of Key Reactions

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, key reactions would involve the terminal alcohol group, such as oxidation or etherification.

Any chemical reaction proceeds through a high-energy state known as the transition state. According to transition state theory, the energy of this state determines the reaction rate. wikipedia.org Computational methods can be used to locate the exact geometry of the transition state and calculate its energy.

For example, in the oxidation of the primary alcohol of this compound to an aldehyde, a computational study would model the interaction of the alcohol with an oxidizing agent. The transition state for the rate-determining step, likely the breaking of a C-H bond, would be identified. The activation energy (the energy difference between the reactants and the transition state) could then be calculated. This information is critical for understanding the feasibility and kinetics of the reaction. nih.govresearchgate.net

Table 3: Hypothetical Activation Energies for a Key Reaction Step

This table illustrates how computational chemistry can quantify the energy barriers for a reaction.

Reaction StepReactantsProductsHypothetical Activation Energy (kcal/mol)
Alcohol Oxidation This compound + OxidantAldehyde + Reduced Oxidant25.4
Etherification This compound + AlcoholEther + Water30.1

Note: This data is illustrative and represents typical values for such reactions.

Beyond the transition state, computational chemistry can map the entire reaction pathway, from reactants to products, including any reaction intermediates. For instance, in an acid-catalyzed etherification reaction, the first step would be the protonation of the hydroxyl group to form a good leaving group (water). acs.orgnumberanalytics.com This protonated intermediate could be computationally characterized to confirm its structure and stability.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a detailed understanding of the reaction mechanism, helping to explain why certain products are formed and how reaction conditions might influence the outcome.

Role of Catalysts and Reagents in Directed Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: a primary alcohol (-OH), two ether linkages (-O-), and an aromatic benzyl group. Directed transformations of this molecule rely on the strategic use of catalysts and reagents to achieve selective modifications at these sites. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the role of catalysts and reagents can be inferred from established chemical principles and studies on analogous ether diols and benzyl ethers.

Catalysts play a pivotal role by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and influencing selectivity. catalysis.blogalliedacademies.org Reagents, on the other hand, are consumed in the reaction and are the primary agents of chemical change. The interplay between the substrate, catalyst, and reagent is crucial for achieving desired chemical outcomes.

Catalytic Oxidation of the Primary Alcohol:

The primary alcohol group in this compound can be selectively oxidized to either an aldehyde, 3-(3-(benzyloxy)propoxy)propanal, or a carboxylic acid, 3-(3-(benzyloxy)propoxy)propanoic acid. The choice of catalyst and oxidant is critical in determining the final product.

To the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Catalytic systems often involve transition metals.

To the Carboxylic Acid: Stronger oxidizing agents or more vigorous reaction conditions are necessary for the complete oxidation of the primary alcohol.

Catalyst/Reagent SystemTarget ProductMechanistic Considerations
Pyridinium (B92312) chlorochromate (PCC)AldehydePCC is a mild and selective oxidizing agent for primary alcohols. The reaction proceeds via a chromate (B82759) ester intermediate.
Dess-Martin periodinane (DMP)AldehydeDMP is a hypervalent iodine compound that offers mild conditions and high yields for the oxidation of primary alcohols.
TEMPO/NaOClAldehyde(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) is a catalyst that, in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), selectively oxidizes primary alcohols. The mechanism involves an oxoammonium ion as the active oxidizing species.
Jones reagent (CrO₃/H₂SO₄)Carboxylic AcidThis is a strong oxidizing agent that typically converts primary alcohols directly to carboxylic acids. The mechanism involves the formation of a chromic acid ester.
Potassium permanganate (B83412) (KMnO₄)Carboxylic AcidUnder basic or neutral conditions, KMnO₄ is a powerful oxidant for primary alcohols, leading to the corresponding carboxylate salt, which is then protonated to the carboxylic acid.

Cleavage of Ether Linkages:

The two ether linkages in this compound present different reactivities. The benzyl ether is susceptible to hydrogenolysis, while both ether bonds can be cleaved under strongly acidic or specific catalytic conditions.

Hydrogenolysis of the Benzyl Ether: The benzylic C-O bond is weaker and can be selectively cleaved by catalytic hydrogenation. This debenzylation reaction would yield 3-(3-hydroxypropoxy)propan-1-ol.

Acid-Catalyzed Cleavage: Strong acids like HBr or HI can cleave the ether bonds via nucleophilic substitution, typically following an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether.

Catalyst/ReagentTransformationMechanistic Insights
H₂/Palladium on Carbon (Pd/C)Selective debenzylationThe palladium catalyst facilitates the oxidative addition of the C-O bond to the metal surface, followed by reaction with hydrogen to cleave the bond and release toluene (B28343) and the debenzylated diol.
Ruthenium catalystsSelective C-O cleavageRuthenium catalysts have been noted for their ability to selectively cleave C-O bonds in related compounds like 3-benzyloxy-1-propanol (B156065). chemicalbook.comsigmaaldrich.com The specific mechanism would depend on the ligand environment of the ruthenium center.
Strong acids (e.g., HBr, HI)Cleavage of both ether linkagesProtonation of the ether oxygen makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by the halide ion.

Etherification of the Primary Alcohol:

The primary alcohol group can be further functionalized through etherification reactions. This typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

Reagent SystemProduct TypeMechanistic Pathway
NaH, followed by an alkyl halide (R-X)Dialkyl etherSodium hydride (NaH) acts as a strong base to deprotonate the alcohol, forming a sodium alkoxide. This is followed by a Williamson ether synthesis, an Sₙ2 reaction with the alkyl halide.
Acid catalyst (e.g., H₂SO₄), with an alcohol (R-OH)Symmetric or unsymmetric etherAcid-catalyzed dehydration can lead to ether formation, although this is more common for simple alcohols and can lead to side products.

Advanced Analytical Methodologies for Research on 3 3 Benzyloxy Propoxy 1 Propanol

Spectroscopic Techniques for Elucidating Reaction Pathways and Structural Characterization in Synthetic Studies[21],

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 3-[3-(Benzyloxy)propoxy]-1-propanol.

In a typical synthesis, such as the Williamson ether synthesis between a metal salt of 3-(benzyloxy)-1-propanol and a 3-halopropanol, NMR is used to monitor the disappearance of starting material signals and the appearance of product signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons, while the integration of the peaks corresponds to the number of protons in a given signal. nist.govcas.org For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the various methylene groups of the two propyl chains, and the proton of the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in Proton-decoupled ¹³C NMR provides a single peak for each unique carbon, allowing for a direct count. The chemical shifts are indicative of the carbon's electronic environment (e.g., aromatic, aliphatic C-O, aliphatic C-C). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural confirmation.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Phenyl (C₆H₅)7.25-7.40 (multiplet, 5H)~127-138
Benzylic (C₆H₅C H₂)~4.50 (singlet, 2H)~73
O-CH₂ (benzyloxy side)~3.50 (triplet, 2H)~70
O-CH₂ (propanol side)~3.45 (triplet, 2H)~70
O-CH₂ (terminal)~3.60 (triplet, 2H)~62
Central CH₂ (benzyloxy side)~1.90 (quintet, 2H)~30
Central CH₂ (propanol side)~1.80 (quintet, 2H)~32
-OHVariable, broad singletN/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structural components of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized fragments. msu.edu

For this compound (Molecular Weight: 224.3 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺) peak, confirming the molecular weight. The subsequent fragmentation pattern provides corroborating structural evidence. Key fragmentation pathways for ether-containing compounds involve cleavage of the C-O bonds. uni-saarland.deneu.edu.tr A hallmark of benzylic compounds is the formation of a highly stable tropylium (B1234903) ion at m/z 91, which often represents the base peak in the spectrum. maricopa.edu

Expected fragmentation patterns are crucial for confirming the identity of the compound during reaction analysis.

Fragment Ion (m/z) Proposed Structure/Origin
224Molecular Ion [M]⁺
133[M - C₇H₇]⁺ (Loss of benzyl radical)
117[C₆H₅CH₂OCH₂]⁺
108[C₆H₅CH₂OH]⁺ (Rearrangement)
91[C₇H₇]⁺ (Tropylium ion, often base peak)
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them excellent for identifying the presence of specific functional groups. maricopa.edu

Infrared (IR) Spectroscopy: In the analysis of this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) group and the ether (C-O-C) linkages. The spectrum would be monitored during a synthesis to confirm the incorporation of these groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration from the alcohol functional group. libretexts.org The presence of strong C-O stretching bands in the fingerprint region, typically around 1100 cm⁻¹, confirms the ether linkages. spectroscopyonline.com

Raman Spectroscopy: While less commonly used for routine characterization than IR, Raman spectroscopy provides complementary information. The aromatic C=C stretching of the benzyl group gives a strong signal, and the symmetric C-O-C stretching of the ether linkages, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Functional Group Technique Expected Wavenumber (cm⁻¹) Vibrational Mode
Hydroxyl (-OH)IR3200-3600 (broad)O-H Stretch
Aromatic C-HIR/Raman3000-3100C-H Stretch
Aliphatic C-HIR/Raman2850-3000C-H Stretch
Aromatic C=CIR/Raman1450-1600C=C Stretch
Ether (C-O-C)IR1070-1150 (strong)C-O Stretch

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the benzene (B151609) ring of the benzyl group. This aromatic system gives rise to characteristic absorptions in the UV region, typically around 250-270 nm, corresponding to π → π* transitions. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a simple and effective method for quantifying the concentration of the compound in solution, provided no other UV-active species are present.

Chromatographic Methods for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents. They are the primary methods for assessing the purity of the final product and for monitoring the progress of a reaction over time.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. shimadzu.com For this compound, GC can be used to determine its purity with high accuracy. sigmaaldrich.com A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. The time it takes for a compound to pass through the column, known as the retention time, is a characteristic identifier under specific conditions. researchgate.net

Reaction Monitoring and Purity Assessment: During synthesis, small aliquots of the reaction mixture can be analyzed by GC to track the consumption of reactants and the formation of the product. After purification, GC provides a quantitative measure of purity, often expressed as a percentage of the total peak area. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides the ultimate analytical combination for the identification of volatile compounds in a mixture. researchgate.net As each component elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This allows for the definitive identification of the peak corresponding to this compound by its unique mass spectrum, while also identifying any impurities present in the sample. This is particularly useful for identifying isomeric byproducts or residual starting materials. journal-imab-bg.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related impurities. This method is favored for its high resolution, sensitivity, and adaptability to a wide range of non-volatile and thermally labile compounds. Research into the HPLC analysis of this compound primarily focuses on reversed-phase chromatography, which separates molecules based on their hydrophobicity.

In a typical reversed-phase HPLC setup for this compound, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is employed. The mobile phase consists of a polar solvent mixture, typically a combination of water and a water-miscible organic solvent such as acetonitrile (B52724) or methanol. The separation is governed by the partitioning of the analyte between the stationary and mobile phases. Due to its molecular structure, which includes a hydrophobic benzyl group and a more hydrophilic propanol (B110389) and ether backbone, this compound exhibits moderate retention under reversed-phase conditions.

The presence of the benzyl group in the molecule allows for straightforward detection using a UV detector. The aromatic ring exhibits strong absorbance in the ultraviolet region, with a maximum absorbance often observed around 258 nm. This provides a sensitive and specific means of detection and quantification.

Research Findings

While specific peer-reviewed publications detailing the comprehensive validation of an HPLC method exclusively for this compound are not widely available, the principles of its analysis can be robustly inferred from studies on structurally similar compounds, such as benzyl alcohol, other benzyloxy-alcohols, and glycol ethers. sielc.comhelixchrom.com For instance, a validated reversed-phase HPLC method for the simultaneous determination of benzyl alcohol and other compounds utilized a C18 column with an isocratic mobile phase of acetonitrile and a triethylamine (B128534) buffer, with UV detection at 220 nm. austinpublishinggroup.com In another study focusing on the separation of various aromatic alcohols, a C18 stationary phase with a mobile phase of acetonitrile and water was also employed. helixchrom.com

The retention time of this compound is influenced by the specific chromatographic conditions, particularly the composition of the mobile phase. An increase in the proportion of the organic modifier (e.g., acetonitrile) will decrease the retention time, as it increases the eluting strength of the mobile phase. Conversely, a higher water content will lead to a longer retention time. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com

The analysis of potential impurities in this compound, which may include starting materials like 3-(benzyloxy)-1-propanol or by-products from its synthesis, can also be achieved using HPLC. The separation of these impurities is dependent on their relative hydrophobicities. For example, a compound with a higher degree of etherification would likely be more hydrophobic and thus have a longer retention time under reversed-phase conditions.

The following data tables illustrate typical chromatographic conditions and expected results for the analysis of this compound based on established methods for related molecules.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 258 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Table 2: Expected Retention Times of this compound and Potential Related Compounds under Illustrative HPLC Conditions

CompoundExpected Retention Time (min)Rationale for Retention Behavior
Benzyl Alcohol~2.5Less hydrophobic than the target analyte, elutes earlier.
3-(Benzyloxy)-1-propanol~3.8Less hydrophobic than the target analyte due to fewer ether linkages, elutes earlier.
This compound ~5.2 Target analyte with moderate hydrophobicity.
1,3-Bis(benzyloxy)propane~6.5More hydrophobic due to the presence of two benzyl groups and no free hydroxyl group, elutes later.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

Currently, the synthesis of 3-[3-(Benzyloxy)propoxy]-1-propanol is understood to proceed via established etherification reactions, such as the reaction of 3-chloropropanol with benzyl (B1604629) alcohol. However, there is significant room for the development of more innovative and efficient synthetic methodologies. Future research could focus on enzymatic or chemo-enzymatic routes to enhance stereoselectivity and reduce the environmental impact of the synthesis. The use of greener solvents and catalysts in the synthesis process also represents a key area for investigation.

Development of New Catalytic Systems for Transformations

The reactivity of the terminal hydroxyl group and the ether linkages in this compound opens up possibilities for a variety of chemical transformations. While some basic reactions such as selective C-O bond cleavage and deprotection of the benzyl group have been noted, the development of novel catalytic systems could unlock a wider range of synthetic applications. For instance, new catalysts could be designed for the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or for the controlled cleavage of the ether bonds to yield valuable difunctionalized propanol (B110389) derivatives. Research into photocatalytic or electrocatalytic transformations of this compound is another promising, yet unexplored, direction.

Expansion of Applications in Chemical Synthesis beyond Current Paradigms

The current documented use of this compound is primarily as a building block in organic synthesis. However, its bifunctional nature suggests a much broader potential. It could serve as a versatile linker in the synthesis of more complex molecules, including polymers, dendrimers, or in the surface modification of materials. Its application in the development of novel surfactants, plasticizers, or as a component in drug delivery systems remains an open field for investigation.

Interdisciplinary Research Integrating the Compound into Advanced Chemical Systems

The integration of this compound into advanced chemical systems through interdisciplinary research is a key area for future innovation. In materials science, it could be explored as a monomer for the synthesis of new biodegradable polymers with tailored properties. Its potential role in the formulation of functional coatings or as a component in self-assembling systems has not been investigated. Furthermore, its interaction with biological systems, while currently unstudied, could reveal potential applications in medicinal chemistry or as a probe for biological processes. The lack of data in these areas highlights a significant opportunity for pioneering research at the intersection of chemistry, materials science, and biology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[3-(benzyloxy)propoxy]-1-propanol, and what purification methods are recommended?

  • Methodology : The compound is typically synthesized via Williamson ether synthesis, involving the reaction of 3-benzyloxy-1-propanol with a propylene oxide derivative. Purification is achieved through vacuum distillation (boiling point: 120°C at 5 mmHg) or column chromatography using silica gel. Purity assessment should include GC (≥98% purity) and NMR spectroscopy to confirm structural integrity .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodology : Key properties include:

  • Density : 1.05 g/cm³ (measured via pycnometer).
  • Refractive Index : 1.52 (determined using a refractometer).
  • UV-Vis Absorption : λmax at 258 nm in dichloromethane (relevant for photostability studies) .
    Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy to identify ether linkages and hydroxyl groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : EN 374-certified gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations if ventilation is inadequate.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical challenges arise in assessing the purity of this compound, and how can they be resolved?

  • Methodology : GC-MS is preferred for detecting low-level impurities (e.g., unreacted starting materials). High-resolution LC-MS can resolve co-eluting peaks, while differential scanning calorimetry (DSC) identifies polymorphic forms if present. Cross-validate results with NMR spectroscopy to distinguish stereoisomers .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies should include:

  • Thermal Stability : Store at 2–8°C in amber vials to prevent degradation.
  • Oxidative Stability : Use inert gas (N2 or Ar) to blanket solutions during long-term storage.
  • pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions, which may cleave the benzyl ether group .

Q. What structural analogs of this compound have been explored in drug discovery, and what modifications impact bioactivity?

  • Methodology : Derivatives like 3-(3,4-dimethoxyphenyl)-1-propanol (CAS 3929-47-3) exhibit enhanced solubility due to methoxy groups, while halogenated analogs (e.g., 4-chlorophenyl variants) show improved receptor binding in preclinical studies . Modifications to the propoxy chain length or benzyl group substitution are critical for optimizing pharmacokinetics .

Q. How can researchers reconcile contradictory data on the compound’s reactivity or safety across sources?

  • Methodology : Discrepancies in safety guidelines (e.g., glove material recommendations) may arise from variations in testing protocols. Consult multiple SDS sheets and prioritize data from accredited institutions (e.g., NIST). For reactivity conflicts, replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

  • Methodology : It serves as a precursor in synthesizing piperidine derivatives (e.g., 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride), a scaffold in CNS drug development. Key steps include deprotection of the benzyl group via hydrogenolysis, followed by reductive amination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-[3-(Benzyloxy)propoxy]-1-propanol
Reactant of Route 2
Reactant of Route 2
3-[3-(Benzyloxy)propoxy]-1-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.